molecular formula C15H12N2O2 B13924343 2-Benzo[b]furancarboxamide,3-amino-6-phenyl-

2-Benzo[b]furancarboxamide,3-amino-6-phenyl-

Katalognummer: B13924343
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: ZJIJWLFYGFGMKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzo[b]furancarboxamide,3-amino-6-phenyl- is a heterocyclic organic compound that features a benzofuran ring fused with a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzo[b]furancarboxamide,3-amino-6-phenyl- typically involves the formation of the benzofuran ring followed by the introduction of the carboxamide and amino groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functionalization steps introduce the amino and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzo[b]furancarboxamide,3-amino-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

2-Benzo[b]furancarboxamide,3-amino-6-phenyl- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Wirkmechanismus

The mechanism of action of 2-Benzo[b]furancarboxamide,3-amino-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.

    Carboxamide derivatives: Compounds with carboxamide groups attached to different aromatic or heterocyclic rings.

Uniqueness

2-Benzo[b]furancarboxamide,3-amino-6-phenyl- is unique due to its specific combination of functional groups and the resulting biological activities. Its structural features confer distinct properties that differentiate it from other benzofuran and carboxamide derivatives.

This detailed article provides a comprehensive overview of 2-Benzo[b]furancarboxamide,3-amino-6-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C15H12N2O2

Molekulargewicht

252.27 g/mol

IUPAC-Name

3-amino-6-phenyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H12N2O2/c16-13-11-7-6-10(9-4-2-1-3-5-9)8-12(11)19-14(13)15(17)18/h1-8H,16H2,(H2,17,18)

InChI-Schlüssel

ZJIJWLFYGFGMKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C(O3)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.